molecular formula C20H10Cl3NO3S B301186 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B301186
M. Wt: 450.7 g/mol
InChI Key: JAZPPXBQHGLJQE-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as DMDD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDD is a thiazolidinedione derivative that has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. Furthermore, 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity by activating AMPK signaling pathway and inhibiting the expression of PEPCK and G6Pase.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has also been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. Furthermore, 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity by activating AMPK signaling pathway and inhibiting the expression of PEPCK and G6Pase.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has also been found to exhibit various biological activities, making it a potential candidate for scientific research. However, there are also limitations to using 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has not been extensively studied, and its mechanism of action is not fully understood. In addition, 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione may exhibit off-target effects that could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in the treatment of various diseases, such as cancer and diabetes. Furthermore, future research could focus on the development of analogs of 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione that exhibit improved biological activity and reduced off-target effects. Overall, 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has significant potential for scientific research, and further investigation could lead to the development of novel therapeutic agents.

Synthesis Methods

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzaldehyde and 3-chloroaniline to form a Schiff base. The Schiff base is then reacted with 5-(2,4-dichlorophenyl)-2-furaldehyde and thiosemicarbazide to form 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been found to exhibit various biological activities that make it a potential candidate for scientific research. Studies have shown that 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has also been found to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H10Cl3NO3S

Molecular Weight

450.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H10Cl3NO3S/c21-11-2-1-3-13(8-11)24-19(25)18(28-20(24)26)10-14-5-7-17(27-14)15-6-4-12(22)9-16(15)23/h1-10H/b18-10-

InChI Key

JAZPPXBQHGLJQE-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=O

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O

Origin of Product

United States

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